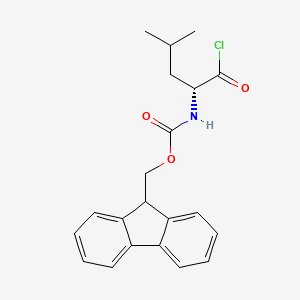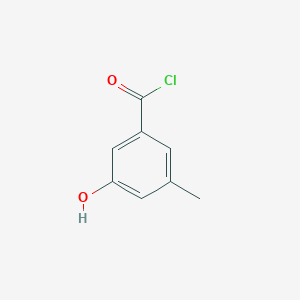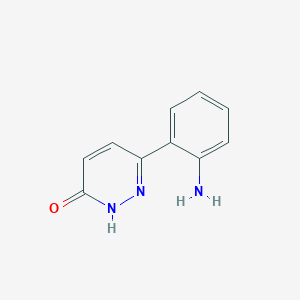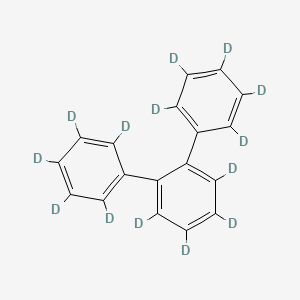![molecular formula C10H16ClN3O3 B1442869 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1311313-83-3](/img/structure/B1442869.png)
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride
Vue d'ensemble
Description
This compound is a laboratory chemical . It is a powder in physical form . The IUPAC name of the compound is 1-[2-(4-morpholinyl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride . The InChI code is 1S/C10H15N3O3.ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;/h7-8H,1-6H2,(H,14,15);1H .
Molecular Structure Analysis
The molecular weight of the compound is 261.71 . The molecular formula is C10H15N3O3 .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 261.71 and a molecular formula of C10H15N3O3 . The storage temperature is room temperature .Applications De Recherche Scientifique
Drug Development
This compound has shown potential in the pharmaceutical industry due to its structural characteristics. It can serve as a precursor in synthesizing various pharmacologically active molecules. Its morpholine ring is particularly significant, as morpholine derivatives are known for their therapeutic properties, including antifungal, antibacterial, and anticancer activities .
Biological Studies
The pyrazole moiety present in the compound is of interest in biological studies. Pyrazoles are known to exhibit a range of biological activities and are part of the core structure in numerous drugs. They have been studied for their anti-inflammatory, analgesic, and antipyretic properties .
Agricultural Chemistry
In agriculture, compounds like 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride can be explored for their potential as growth regulators or pesticides. The morpholine and pyrazole groups could interact with plant enzymes or pests, leading to enhanced growth or protection against infestations .
Material Science
This compound could be used in material science research, particularly in the development of novel organic materials with specific electronic or photonic properties. Its molecular structure allows for potential applications in creating conductive polymers or organic semiconductors .
Chemical Synthesis
As a building block in chemical synthesis, this compound can be utilized to create a variety of complex molecules. Its reactive carboxylic acid group makes it a versatile reagent for forming amides, esters, and other derivatives, which are useful in synthesizing new chemical entities .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectrometry. They can help in the qualitative and quantitative analysis of substances by acting as reference compounds .
Environmental Science
Research in environmental science could benefit from this compound’s potential use in the degradation of pollutants. Its chemical structure may allow it to interact with and break down harmful environmental contaminants .
Nanotechnology
Lastly, in the field of nanotechnology, this compound could be investigated for its use in the synthesis of nanoparticles. These nanoparticles could have applications ranging from drug delivery systems to electronic devices .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns and eye damage, respiratory irritation, and it may be harmful if swallowed, in contact with skin or if inhaled . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;/h7-8H,1-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTYXDIQIGDUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1311315-42-0 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311313-83-3 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)
![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)



![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)


![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)
![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)
![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)


